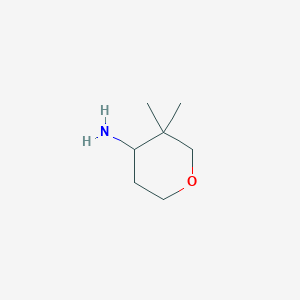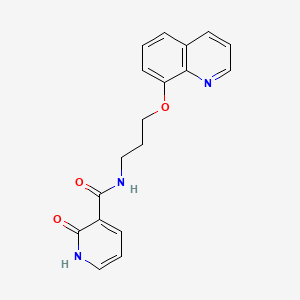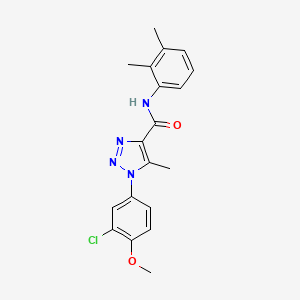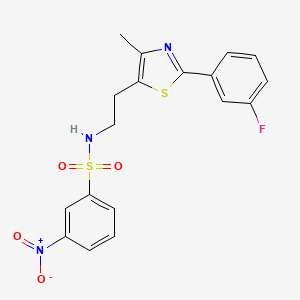![molecular formula C24H18FN5O3S B2448588 N-(2-fluorophenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1243079-56-2](/img/structure/B2448588.png)
N-(2-fluorophenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorophenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C24H18FN5O3S and its molecular weight is 475.5. The purity is usually 95%.
BenchChem offers high-quality N-(2-fluorophenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-fluorophenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Synthesis of Novel Derivatives for Anti-inflammatory Activity
A study by Sunder & Maleraju (2013) explored the synthesis of derivatives related to N-(2-fluorophenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide. These compounds showed significant anti-inflammatory activity.
Antimicrobial Activity and Docking Studies
Vlasov et al. (2021) conducted a study on similar thieno[2,3-d]pyrimidine derivatives, demonstrating antimicrobial activity and performing docking studies to elucidate their mechanism of action (Vlasov et al., 2021).
Bactericidal Activities of Fluorine-Containing Compounds
Zhou Xi (2015) researched the bactericidal activity of fluorine-containing thieno[2,3-d]pyrimidin-4(3H)-ones, which are structurally related to the compound , indicating the potential bactericidal properties of similar compounds (Zhou Xi, 2015).
Synthesis and Antioxidant Activity
A study by Kotaiah et al. (2012) involved the synthesis of thieno[2,3-d]pyrimidine derivatives with significant radical scavenging and antioxidant activity, suggesting potential applications in oxidative stress-related conditions (Kotaiah et al., 2012).
Antimicrobial Agents
Chambhare et al. (2003) synthesized derivatives of thieno[2,3-d]pyrimidin-3-yl, showing substantial antibacterial and antimycobacterial activities. This indicates the compound's potential use in treating microbial infections (Chambhare et al., 2003).
Antimicrobial Evaluation and Hemolytic Activity
Research by Gul et al. (2017) on 1,3,4-oxadiazole compounds (structurally related) demonstrated antimicrobial activity and low cytotoxicity, underscoring their potential for safe therapeutic applications (Gul et al., 2017).
Fluorescent Compounds and Spectral Characteristics
- Synthesis of Fluorescent Compounds: Ho & Yao (2009) synthesized novel fluorescent thieno[2,3-d]pyrimidine compounds, highlighting the potential use of such compounds in fluorescence-based applications and studies (Ho & Yao, 2009).
Antitumor Activity
Evaluation of Antitumor Activity
A study by Hafez & El-Gazzar (2017) synthesized thieno[3,2-d]pyrimidine derivatives and evaluated their potent anticancer activities, suggesting the compound's potential use in cancer treatment (Hafez & El-Gazzar, 2017).
Anticancer Agents Synthesis
Alagarsamy et al. (2006) synthesized thieno[2,3-d]pyrimidin-4(3H)-ones with notable analgesic, anti-inflammatory, and antibacterial activities, further expanding the therapeutic potential of this class of compounds (Alagarsamy et al., 2006).
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-2-[5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN5O3S/c1-13-6-5-7-15(10-13)21-28-22(33-29-21)20-14(2)19-23(34-20)26-12-30(24(19)32)11-18(31)27-17-9-4-3-8-16(17)25/h3-10,12H,11H2,1-2H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZBRNDTRXOLQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(C4=C(S3)N=CN(C4=O)CC(=O)NC5=CC=CC=C5F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{4-[2-(Methylsulfanyl)phenyl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B2448512.png)


![Methyl 2-{5-[3-(piperidylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetate](/img/structure/B2448518.png)

![3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]propanoic acid](/img/structure/B2448523.png)
![2-({4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylene)malononitrile](/img/structure/B2448524.png)
![1-(3-chlorophenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2448525.png)


